Target Class Differentiation: Pyrazine Core Confers Distinct Kinase Selectivity Profile Versus Pyridine Analogs
The pyrazolo[3,4-b]pyrazine core of the target compound provides a distinct pharmacophore relative to the pyrazolo[3,4-b]pyridine scaffold found in the commercially available analog 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1082942-26-4). Literature precedent demonstrates that pyrazolo[3,4-b]pyridine derivatives have been optimized as JAK2 inhibitors, while pyrazolo[3,4-b]pyrazine derivatives have been independently developed for Tyk2-selective JAK inhibition and SHP2 phosphatase targeting [1][2][3]. The replacement of the pyridine nitrogen with a pyrazine introduces an additional hydrogen-bond acceptor that alters the electronic distribution across the fused bicyclic system, directly impacting target engagement profiles [4].
| Evidence Dimension | Kinase target selectivity (inferred from scaffold class) |
|---|---|
| Target Compound Data | Pyrazolo[3,4-b]pyrazine scaffold: developed for Tyk2-selective inhibition and SHP2 phosphatase inhibition in independent patent families |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine analog (CAS 1082942-26-4): scaffold class reported for JAK2 inhibition |
| Quantified Difference | Qualitative difference in kinase selectivity profile based on scaffold class; quantitative IC50 comparisons for these specific analogs not available in public literature |
| Conditions | Class-level scaffold analysis derived from patent family targets |
Why This Matters
Researchers pursuing kinase inhibitor programs with specific selectivity requirements (e.g., Tyk2 over JAK2) should prioritize the pyrazolo[3,4-b]pyrazine scaffold over the pyrazolo[3,4-b]pyridine scaffold based on independent pharmaceutical patent filings targeting distinct kinase profiles.
- [1] Pyrazolopyrazine derived compounds and pharmaceutical compositions used as JAK inhibitors. CA Patent 3,136,468 A1, published April 10, 2020. View Source
- [2] Taylor AM, et al. Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors. US Patent Application, published July 18, 2023. View Source
- [3] CN107278203B - 4,6-Substituted pyrazolo[1,5-a]pyrazines as Janus kinase inhibitors. Patent CN107278203B. View Source
- [4] El-Emary TI, et al. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. 2018;23(10):2657. View Source
